2,3,6,7,10,11-Hexaphenyltriphenylene
Description
Properties
IUPAC Name |
2,3,6,7,10,11-hexakis-phenyltriphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJEDGRFCGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732978 | |
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836671-27-3 | |
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Rational Synthesis of 2,3,6,7,10,11-Hexaphenyltriphenylene and its Molecular Architectures
The rational synthesis of this compound and related architectures relies on two primary strategies: the construction of the triphenylene (B110318) core from smaller fragments already bearing the phenyl substituents, or the functionalization of a pre-formed triphenylene core.
Key synthetic pathways include transition-metal-catalyzed cycloaddition reactions and palladium-catalyzed cross-coupling reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is employed to construct the highly substituted benzene (B151609) core, which can then be elaborated. researchgate.netmdpi.com For instance, the reaction between tetraphenylcyclopentadienone (B147504) and diphenylacetylene (B1204595) can yield a hexaphenylbenzene (B1630442) core, a close structural analog. researchgate.net Another prominent method is the cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes, such as diphenylacetylene, which provides a direct route to the hexaphenyl-substituted aromatic system. researchgate.netrsc.org
Perhaps the most versatile method for generating the specific this compound isomer is through a sixfold Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach begins with a 2,3,6,7,10,11-hexahalotriphenylene precursor, typically hexabromotriphenylene. This precursor can be synthesized from simpler molecules like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), which is accessible through the oxidative trimerization of catechol derivatives. beilstein-journals.orggoogle.com The six bromine atoms are then substituted with phenyl groups using a palladium catalyst and a phenylboronic acid reagent. researchgate.netresearchgate.net
| Synthetic Strategy | Key Precursors | Primary Reagents | Reaction Type | Key Advantages |
|---|---|---|---|---|
| Palladium-Catalyzed Suzuki Coupling | 2,3,6,7,10,11-Hexabromotriphenylene | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Cross-Coupling | High regioselectivity; allows for diverse phenyl group analogues. researchgate.netresearchgate.net |
| Diels-Alder Cycloaddition | Tetraphenylcyclopentadienone, Diphenylacetylene | Heat | [4+2] Cycloaddition | Builds the sterically hindered core efficiently. researchgate.netmdpi.com |
| Cobalt-Catalyzed Cyclotrimerization | Diphenylacetylene | Cobalt catalyst (e.g., CoI₂(PPh₃)₂, Zn) | [2+2+2] Cyclotrimerization | Direct formation of the hexaphenyl-aromatic core from a single precursor. rsc.orgresearchgate.net |
Functionalization and Derivatization Approaches for Tailored Properties
Functionalization of the this compound scaffold is crucial for tuning its physical and chemical properties for specific applications. These modifications can be targeted at the peripheral phenyl groups or the central triphenylene core.
The six phenyl groups at the periphery of the triphenylene core serve as ideal handles for chemical modification. By introducing functional groups onto these rings, one can precisely control the molecule's solubility, electronic properties, and, most importantly, its self-assembly behavior. Supramolecular polymers are polymeric chains held together by non-covalent interactions, and functional groups can be used to direct this assembly.
The introduction of long, flexible alkyl or alkoxy chains can enhance solubility and induce liquid crystalline behavior, promoting the formation of ordered columnar phases essential for charge transport applications. Attaching moieties capable of specific interactions, such as hydrogen bonding (e.g., amides, carboxylic acids) or metal coordination (e.g., pyridyl, phosphonic acids), can lead to the formation of highly defined and robust supramolecular structures. nih.govresearchgate.net This precise control over intermolecular interactions is a cornerstone of creating functional materials where the placement and stoichiometry of each component are well-defined. nih.gov The resulting self-assembled architectures, such as sheets or helical fibers, can exhibit unique optical and electronic functions derived from the collective properties of the organized molecules.
| Substituent on Phenyl Rings | Anticipated Property Change | Potential Impact on Function |
|---|---|---|
| Dodecyl (-C₁₂H₂₅) | Increased solubility in organic solvents; induction of liquid crystallinity. | Enhanced processability; formation of columnar structures for organic electronics. |
| Carboxylic Acid (-COOH) | Enables hydrogen bonding networks. | Formation of robust, ordered supramolecular sheets or fibers. |
| Pyridyl Group | Acts as a ligand for metal coordination. | Coordination-driven self-assembly into discrete metallacycles or coordination polymers. nih.gov |
| Nitro Group (-NO₂) | Lowers LUMO energy level. | Modifies electronic properties, enhancing electron-accepting capabilities. |
While peripheral functionalization is more common, modification of the central triphenylene core offers a more fundamental approach to altering the molecule's intrinsic properties. This is typically achieved not by post-synthesis modification, which is difficult, but by utilizing unsymmetrically substituted precursors during the initial cyclization step.
For example, using a mixture of differently substituted alkynes in a cyclotrimerization reaction can lead to triphenylene cores lacking the high D3h symmetry of the parent molecule. Such a reduction in symmetry has profound chemical implications, including the introduction of a molecular dipole moment, altered photophysical properties (e.g., fluorescence quantum yield and lifetime), and different crystal packing motifs. These changes can be exploited to create materials for applications in nonlinear optics or as specialized components in electronic devices.
Polymerization and Macromolecular Integration of this compound Units
Integrating the rigid and bulky this compound unit into macromolecular structures is a key strategy for creating advanced polymers with high thermal stability and tailored optoelectronic properties. This integration is achieved by first installing a polymerizable functional group onto one or more of the peripheral phenyl rings.
For addition polymerization, a vinyl group or a norbornene moiety can be introduced, allowing the functionalized hexaphenyltriphenylene to act as a monomer. This monomer can then be polymerized to create a polymer with the large triphenylene unit as a pendant group. For step-growth polymerization, functional groups such as amines, carboxylic acids, halides, or boronic esters can be installed. This allows the monomer to be incorporated into the main chain of polymers like polyamides, polyesters, or polyarylenes via reactions such as Suzuki polycondensation. researchgate.net
The inclusion of the hexaphenyltriphenylene moiety imparts significant steric bulk, which restricts chain mobility and leads to polymers with exceptionally high glass transition temperatures (Tg) and enhanced thermal and dimensional stability. The inherent electronic properties of the triphenylene core can also bestow conductive or light-emitting characteristics upon the final polymer, making these materials promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and high-performance plastics.
Supramolecular Assembly and Host Guest Chemistry
Principles of Self-Assembly in 2,3,6,7,10,11-Hexaphenyltriphenylene Systems
The self-assembly of systems based on this compound is fundamentally governed by its disc-like (discotic) geometry and large, planar aromatic surface. nih.govossila.com This inherent shape promotes spontaneous organization into larger, well-defined structures through a variety of non-covalent interactions. nih.gov The process is highly tunable, where modifications to the peripheral phenyl groups can introduce specific functionalities, such as carboxylic acid groups, which significantly influence the final supramolecular architecture. figshare.com
A hallmark of triphenylene-based molecules is their propensity to form columnar liquid crystalline phases, also known as mesophases. nih.gov In these arrangements, the flat, disc-shaped molecules stack one on top of another, creating extended columns. nih.gov These columns then organize into two-dimensional lattices, typically hexagonal or rectangular. nih.govrsc.orgwhiterose.ac.uk The inter-disc distance within a column is typically around 3.5 Å, a characteristic of π-π stacking, while the distance between adjacent columns can range from 20 to 40 Å, dictated by the nature and length of side chains attached to the triphenylene (B110318) core. nih.gov
Research has demonstrated that the stability and temperature range of these columnar phases can be significantly enhanced. For instance, a main-chain polymer incorporating this compound units forms highly stable hexagonal columnar liquid crystal phases when mixed with 2,3,6,7,10,11-hexakis(alkoxy)triphenylenes (HATn). rsc.orgwhiterose.ac.uk These mixtures exhibit exceptionally broad liquid crystal ranges because the interaction between the two components suppresses crystallization and elevates the clearing temperature—the temperature at which the ordered liquid crystal phase transitions to a disordered isotropic liquid. rsc.orgwhiterose.ac.uk This stabilization is credited to complementary polytopic interactions between the different planar aromatic cores. rsc.orgwhiterose.ac.uk
Beyond simple columnar arrangements, the triphenylene core can direct more complex hierarchical packing. Metallo-organic cages built from triphenylene-cored ligands have been shown to self-assemble further into highly ordered, porous supramolecular frameworks with large, well-defined channels, demonstrating a multi-level ordering process controlled by the triphenylene unit. rsc.org
The directed assembly of this compound systems is orchestrated by a combination of non-covalent forces.
π-π Stacking: This is the predominant interaction driving the formation of columnar structures. nih.govrsc.org The extensive, electron-rich surface of the triphenylene core allows for strong, attractive face-to-face stacking interactions with neighboring molecules, which is the primary organizing principle in their self-assembly. nih.govuea.ac.uk
Coordination Bonds: By functionalizing the peripheral phenyl groups with coordinating moieties like pyridine (B92270) or terpyridine, the this compound scaffold can be used as a ligand in coordination-driven self-assembly. rsc.orgresearchgate.net This strategy employs metal ions (e.g., platinum(II), zinc(II)) to act as "glue," linking multiple ligands together in a highly predictable manner to form discrete, three-dimensional structures known as metallacages. rsc.orgresearchgate.netnih.gov
Hydrogen Bonding: While the core assembly is dominated by π-stacking, the introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, onto the periphery can add another layer of directional control, further stabilizing the resulting supramolecular structures. nih.govmdpi.com
CH/π Interactions: These interactions, occurring between the C-H bonds of one molecule and the π-electron cloud of an adjacent aromatic ring, can also play a significant role in the fine-tuning of molecular packing, as observed in related aromatic systems. nih.gov
Design and Construction of Supramolecular Cages and Metallacages Utilizing this compound Ligands
The rigid and well-defined structure of this compound makes it an exceptional platform for the design of complex supramolecular containers. By attaching multiple metal-binding groups (e.g., pyridine) to the phenyl rings, the molecule is transformed into a multidentate or "polytopic" ligand. researchgate.netnih.gov
A prominent strategy involves the synthesis of a hexatopic pyridyl ligand from the hexaphenyltriphenylene skeleton, which, when combined with metal precursors and other linkers, drives the self-assembly of intricate architectures. researchgate.netnih.gov For example, hexagonal prismatic metallacages have been constructed through the multicomponent self-assembly of a hexaphenyltriphenylene-based pyridyl ligand, a platinum(II) complex, and a tetracarboxylic acid linker. researchgate.net Similarly, a triphenylene-cored hexapod terpyridine ligand has been used with zinc(II) ions to form a large, truncated tetrahedron-shaped metallo-organic cage. rsc.org The precise geometry and high symmetry of these cages are a direct consequence of the directional nature of the coordination bonds and the predefined shape of the hexaphenyltriphenylene ligand. The resulting structures possess a well-defined internal cavity, making them ideal hosts for molecular encapsulation. rsc.orgresearchgate.net
Host-Guest Complexation Phenomena
The internal cavities of supramolecular cages derived from this compound provide a unique environment for binding smaller molecules, known as guests. researchgate.netnih.gov The planar, conjugated faces of the hexaphenyltriphenylene ligands that form the walls of the cage are particularly effective at interacting with and encapsulating guest molecules, especially other aromatic compounds like polycyclic aromatic hydrocarbons (PAHs) and emissive dyes. researchgate.netacs.org
The primary driving force for guest encapsulation within these cages is the strong π-π stacking interaction between the electron-rich aromatic panels of the host cage and the guest molecule. researchgate.netacs.org This molecular recognition is highly specific, relying on a good size and shape match between the host's cavity and the guest.
These host-guest systems have demonstrated remarkable binding affinities. For instance, a related porphyrin-based metallacage exhibited an association constant (Ka) with the guest coronene (B32277) as high as 2.37 × 10⁷ M⁻¹, a value that ranks among the highest reported for metallacage-guest complexes. researchgate.net The encapsulation is not limited to simple aromatics; these cages can also bind functional molecules like photosensitizers. researchgate.net Furthermore, the host-guest interaction can be designed to be responsive to external stimuli. In one study, encapsulated anthracene (B1667546) derivatives were oxidized upon photoirradiation, leading to a change in the guest's structure and its subsequent release from the host cage. researchgate.net
The table below summarizes key findings in the host-guest chemistry of these systems.
| Host System | Guest Molecule(s) | Key Observation/Application | Reference(s) |
| Hexaphenyltriphenylene-based hexagonal prismatic metallacage | Various emissive dyes | Tunable emission and generation of white-light emission | researchgate.net, nih.gov |
| Hexaphenyltriphenylene-based hexagonal prismatic metallacage | Anthracene derivatives | Photooxidation-triggered guest release | researchgate.net |
| Hexaphenylbenzene-based metallacage (related structure) | Naphthalimide derivative (NAP) | Light-harvesting system via energy transfer (FRET) | nih.gov |
| Porphyrin-based metallacage with large aromatic panels (analogous system) | Coronene | High-affinity binding (Ka = 2.37 × 10⁷ M⁻¹) | researchgate.net |
The encapsulation of fluorescent guest molecules within hexaphenyltriphenylene-based cages allows for precise control over their photophysical properties.
Moreover, these host-guest systems are excellent platforms for constructing artificial light-harvesting systems based on Förster Resonance Energy Transfer (FRET). nih.govrsc.orgnih.gov In FRET, an excited donor molecule (the host cage or an encapsulated donor) non-radiatively transfers its energy to a nearby acceptor molecule (an encapsulated guest), causing the acceptor to emit light. The efficiency of this process is highly dependent on the distance between the donor and acceptor, which is precisely controlled by their co-encapsulation within the host cage. nih.govnih.gov A system using a hexaphenylbenzene-based metallacage as a donor successfully transferred energy to a non-emissive guest, switching on the guest's fluorescence. nih.gov This ability to modulate energy transfer opens up possibilities for applications in areas such as molecular sensing and photodynamic therapy. researchgate.net
Dynamic Supramolecular Systems and Structural Transformations
The exploration of dynamic supramolecular systems, which can undergo structural changes in response to external stimuli, is a significant area of research. The rigid and planar nature of the this compound core makes it an excellent scaffold for the construction of large, well-defined supramolecular architectures that can exhibit dynamic behavior and structural transformations.
Recent research has demonstrated the use of a hexatopic pyridyl ligand derived from hexaphenyltriphenylene in the creation of multicomponent metallacages through coordination-driven self-assembly. researchgate.net These systems exhibit notable structural transformations, highlighting the potential for creating sophisticated, responsive materials.
One prominent example involves the quantitative transformation of a neutral truncated tetrahedral metallacage into a heteroleptic truncated octahedral structure. researchgate.net This transformation is achieved through the fusion of the initial tetrahedral cage with another cationic truncated tetrahedron. The process and resulting structures were confirmed through various analytical techniques, including fluorescence, mass spectrometry, and NMR spectroscopy. researchgate.net
Research Findings on Structural Transformations
The study of these hexaphenyltriphenylene-based metallacages has provided detailed insights into their dynamic nature. The transformation from a simpler to a more complex architecture demonstrates a high degree of control and predictability in the self-assembly process.
| Initial Assembly | Trigger/Process | Final Assembly | Analytical Evidence |
| Neutral Truncated Tetrahedron | Fusion with a Cationic Truncated Tetrahedron | Heteroleptic Truncated Octahedron | Fluorescence Spectroscopy, Mass Spectrometry, NMR Spectroscopy |
This transformation underscores the ability to modulate the size, shape, and properties of supramolecular structures derived from the hexaphenyltriphenylene framework. Such dynamic behavior is crucial for the development of advanced functional materials with applications in areas like controlled release systems and chemical sensing.
Further investigations into these systems have also explored their host-guest chemistry. The well-defined cavities of these metallacages, a direct consequence of the geometry of the hexaphenyltriphenylene ligand, allow for the encapsulation of various guest molecules. This host-guest complexation can be used to tune the properties of the assembly, such as its emission characteristics. researchgate.net For instance, by encapsulating emissive dyes, it is possible to achieve white-light emission from a mixture of the host metallacages and their guests. researchgate.net
The development of these dynamic and transformable supramolecular systems based on this compound opens up avenues for creating "smart" materials whose properties can be altered in a controlled manner.
Electronic and Optoelectronic Research Applications
Organic Semiconductor Architectures Based on 2,3,6,7,10,11-Hexaphenyltriphenylene
The performance of organic semiconductors is intrinsically linked to the molecular arrangement within the active layer. Triphenylene (B110318) derivatives are known for their propensity to form liquid crystalline phases, specifically discotic columnar mesophases, where the disc-shaped molecules stack on top of one another. aps.orgunibo.it This self-assembly creates one-dimensional pathways for charge carriers to move along the columns, a highly desirable feature for semiconductor applications. acs.org
The structure of these materials can be controlled at both the nanoscale and mesoscale. postech.ac.kr The interface between the organic semiconductor and the gate dielectric is a critical determinant of device performance in transistors. postech.ac.krpostech.ac.kr Modifying the dielectric surface with self-assembled monolayers (SAMs) can influence the growth and orientation of the semiconductor molecules, thereby enhancing device characteristics like field-effect mobility. postech.ac.kr For instance, the molecular ordering and film morphology of the semiconductor have a direct impact on the electrical properties of Organic Field-Effect Transistors (OFETs). postech.ac.kr
In the case of triphenylene-based materials, achieving a highly ordered columnar morphology is key. Studies comparing ordered (columnar) and disordered (isotropic) morphologies of triphenylene derivatives show a significant increase in charge mobility in the ordered phase. aps.orgunibo.itbath.ac.uk The introduction of phenyl groups at the periphery of the triphenylene core, as in HPTP, can further influence the intermolecular spacing and electronic coupling, which are crucial for efficient charge transport. The synthesis of π-extended triphenylene-based semiconductors has led to the development of materials capable of forming smooth films and high-quality microcrystalline structures, which are essential for fabricating high-performance devices. researchgate.net
Charge Transport Mechanisms and Carrier Mobility in Triphenylene-Based Materials
Charge transport in many organic semiconductors, including triphenylene derivatives, is typically described by an incoherent hopping mechanism, where charge carriers jump between adjacent molecules or localized states. unibo.itnih.govnih.gov The efficiency of this process is governed by factors such as the electronic coupling between molecules (transfer integral) and the energy required to distort the molecule upon charge localization (reorganization energy). nih.govnih.govtudelft.nl
For triphenylene derivatives, conductivity is primarily due to the transport of positive charges (holes) through the stacked columnar structures. researchgate.net Experimental measurements using techniques like Time-of-Flight (TOF) and pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) have reported hole mobility values in the liquid crystalline phase ranging from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net Some crystalline phases of alkylthio-substituted triphenylenes have even shown mobilities as high as 0.2 cm² V⁻¹ s⁻¹. researchgate.net
The charge carrier mobility can be influenced by various factors, including temperature and the presence of structural disorder. acs.orgresearchgate.net Structural fluctuations, such as longitudinal oscillations and twisting motions of the molecules within the columns, can be detrimental to charge mobility. researchgate.net In some cases, the transport mechanism can be described by a Gaussian disorder model, where charge carriers hop through a density of states with a Gaussian distribution caused by energetic disorder. rsc.org
Table 1: Carrier Mobility in Triphenylene Derivatives
| Triphenylene Derivative | Phase/Condition | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Carrier Type |
|---|---|---|---|---|
| Perfluoroalkylated Triphenylene | Colhd Mesophase (180°C) | 3.7 x 10⁻⁴ | TOF | Hole |
| Perfluoroalkylated Triphenylene | Colhd Mesophase (180°C) | 3.6 x 10⁻⁴ | TOF | Electron |
| Triphenylene Dimer | Liquid Crystalline (400 K) | ~0.01 | PR-TRMC & TOF | Hole |
| Alkylthio-substituted Triphenylenes | Crystalline Phase | up to 0.2 | PR-TRMC | Hole |
| π-extended Triphenylene Analogue | Single-Crystal FET | ~0.03 | FET Measurement | Hole |
The link between molecular-level structure and bulk charge transport properties is crucial. At the microscopic level, charge transport is a series of discrete hopping events between individual molecules. unibo.it The rates of these hops are determined by the distance and relative orientation of the molecules, which dictate the electronic coupling. tudelft.nl
To gain a quantitative understanding of charge transport in disordered systems like those formed by many organic semiconductors, researchers employ theoretical models and simulations. tudelft.nlnih.gov
Kinetic Monte Carlo (KMC) Simulations: KMC is a powerful method used to simulate charge transport by modeling the movement of charge carriers as a sequence of random hopping events between localized sites. aps.orgunibo.itbath.ac.uk The probability of each hop is determined by rates calculated from theories like Marcus theory, which considers the electronic coupling and reorganization energy for each molecular pair. unibo.itarxiv.org KMC simulations can predict charge mobilities and provide insights into how they are affected by factors like molecular ordering, temperature, and electric field. aps.orgunibo.itresearchgate.net
Device Fabrication and Performance Characterization in Organic Electronics
The practical application of this compound and related compounds is realized through their incorporation into electronic devices. The fabrication processes and resulting performance metrics are critical areas of research.
OFETs are fundamental components of organic electronic circuits. In a typical OFET, a thin film of the organic semiconductor is deposited onto a gate dielectric, with source and drain electrodes to control the current flow. postech.ac.kr The performance of an OFET is characterized by its field-effect mobility (how quickly charge carriers move in the channel), the on/off current ratio (the ratio of current when the transistor is on versus off), and the threshold voltage. researchgate.net
Solution-processed, π-extended triphenylene-based semiconductors have been successfully used in OFETs. researchgate.net Devices fabricated from single crystals of these materials have shown superior performance compared to those based on thin films. This is attributed to the higher degree of molecular order and fewer grain boundaries in single crystals. For one such triphenylene analogue, single-crystal-based FETs exhibited a maximum carrier mobility of approximately 0.03 cm² V⁻¹ s⁻¹ and a high on/off current ratio of around 10³. researchgate.net This mobility was reported to be two orders of magnitude greater than that of corresponding thin-film transistors. researchgate.net
Table 2: Performance of a π-extended Triphenylene-based OFET
| Device Type | Maximum Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Current Ratio |
|---|---|---|
| Single-Crystal FET | ~0.03 | ~10³ |
| Thin-Film Transistor | ~0.0003 | Not Reported |
In phosphorescent OLEDs (PhOLEDs), an emissive layer is created by dispersing a phosphorescent guest molecule (dopant) within a host material. The host material plays a crucial role in facilitating charge transport and transferring energy to the guest emitter. Triphenylene compounds, including hexaphenyltriphenylene (HPT), are attractive as host materials due to their high triplet energy. google.com A high triplet energy is necessary to efficiently transfer energy to the phosphorescent dopant, particularly for blue emitters, without significant energy loss. google.comrsc.org
The triphenylene compound in the emissive layer should ideally have a HOMO-LUMO energy gap that is larger than that of the phosphorescent guest. google.com HPT has been demonstrated as an effective host for red phosphorescent dopants, leading to efficient and highly stable PhOLEDs. google.com The use of triphenylene-based hosts simplifies the device structure while achieving high performance, making them promising for next-generation displays and lighting. rsc.org
Photodetectors and Solar Cell Applications
The inherent self-assembly properties and charge-carrying capabilities of triphenylene derivatives make them promising candidates for use in organic photodetectors and solar cells. Their ability to form ordered columnar structures facilitates efficient charge transport, a critical factor for the performance of these devices.
Research into organic solar cells (OSCs) has explored the use of 2,3,6,7,10,11-hexakis(alkoxy)triphenylene (HATn) derivatives as donor materials in bulk heterojunction (BHJ) devices, often in combination with fullerene-based acceptors like PCBM. The performance of these solar cells is highly dependent on the processing conditions and the specific molecular structure of the triphenylene derivative. For instance, the introduction of specific functional groups can influence the material's absorption spectrum, energy levels, and morphology of the active layer, all of which are crucial for optimizing device efficiency.
While specific performance data for photodetectors based on this compound derivatives are not extensively reported in the reviewed literature, the efficient photoconductivity observed in materials like 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene suggests their potential for such applications. rsc.org The key performance metrics for photodetectors include responsivity, which measures the output current per unit of incident optical power, and detectivity, which indicates the ability to detect weak signals. The development of triphenylene-based photodetectors would leverage their strong absorption and charge transport properties.
Below is a table summarizing typical performance parameters for organic solar cells incorporating triphenylene derivatives, based on available research.
| Device Architecture | Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) |
| Inverted BHJ | 2,3,6,7,10,11-Hexakis(4-octyloxyphenyl)triphenylene | PC71BM | ~2.5 | 0.85 | 5.8 | 51 |
This table presents representative data compiled from literature on similar organic solar cell systems to illustrate typical performance. Specific values for this compound-based devices may vary.
Photoinduced Energy and Electron Transfer Processes in this compound Systems
The functionality of optoelectronic devices based on this compound systems is fundamentally governed by photoinduced energy and electron transfer processes. Upon absorption of light, the triphenylene moiety is promoted to an excited state. In multicomponent systems, such as donor-acceptor dyads or triads, this excitation energy can be transferred to an acceptor molecule, or an electron can be transferred, leading to a charge-separated state. The efficiency and dynamics of these processes are critical for device performance.
Studies on donor-acceptor systems where a triphenylene derivative acts as the donor and a perylene (B46583) diimide (PDI) as the acceptor have provided significant insights into these fundamental processes. nih.govresearchgate.net Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to probe the lifetimes of excited states and the rates of energy and electron transfer. researchgate.netresearchgate.netnih.gov
In these systems, following photoexcitation of the triphenylene unit, a rapid energy transfer to the PDI unit can occur. This is often followed by an electron transfer from the excited PDI to the triphenylene or from the triphenylene to the PDI, depending on the specific energy level alignment, resulting in the formation of a charge-separated state (Triphenylene•+-PDI•- or Triphenylene•--PDI•+). The lifetime of this charge-separated state is a crucial parameter, as a longer lifetime allows for more efficient charge extraction in a solar cell or photodetector.
The following table summarizes key photophysical parameters related to energy and electron transfer in a representative triphenylene-donor/PDI-acceptor system.
| System | Process | Rate Constant (s-1) | Quantum Yield (Φ) | Lifetime (ps) |
| Triphenylene-PDI Dyad | Singlet Energy Transfer (1Trip* → 1PDI) | ~1 x 1011 | >0.9 | ~10 |
| Triphenylene-PDI Dyad | Charge Separation (1PDI → Trip•+-PDI•-) | ~5 x 1010 | ~0.9 | ~20 |
| Triphenylene-PDI Dyad | Charge Recombination (Trip•+-PDI•- → Ground State) | ~1 x 109 | - | ~1000 |
This table provides illustrative values based on studies of similar donor-acceptor systems to demonstrate the typical timescales and efficiencies of these photophysical processes. Actual values can vary depending on the specific molecular structure, solvent, and temperature.
The investigation into the electronic and optoelectronic properties of this compound and its derivatives continues to be an active area of research. The ability to tune their properties through chemical modification, combined with their propensity for self-assembly, positions them as a compelling class of materials for next-generation organic electronic devices. Further research is needed to fully realize their potential, particularly in optimizing device performance and understanding the intricate interplay between molecular structure and photophysical function.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 2,3,6,7,10,11-Hexaphenyltriphenylene. These calculations, which solve approximations of the Schrödinger equation, provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity.
Recent approaches also incorporate concepts from quantum information theory to analyze electronic structure and reactivity. mdpi.com This perspective examines not just the electron density but also the phase of the wavefunction, providing a more complete picture of the electronic "organization" within the molecule. mdpi.com Such analyses can offer deeper insights into reaction mechanisms and the stability of different molecular conformations. mdpi.com
Molecular Dynamics Simulations of Self-Assembly and Charge Transport
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a large, disc-shaped molecule like this compound, MD simulations are invaluable for investigating the processes of self-assembly and charge transport, which are crucial for its potential applications in organic electronics.
The self-assembly of discotic molecules like triphenylene (B110318) derivatives is often driven by π-π stacking interactions, leading to the formation of columnar structures. These ordered columns can act as pathways for charge transport. MD simulations can model the aggregation of individual molecules in a solvent or on a surface, revealing the preferred packing arrangements and the thermodynamics of the self-assembly process. Studies on the self-assembly of other complex organic molecules, such as peptides and thiophenes, have demonstrated the utility of MD in understanding the formation of nanostructures. nih.govmdpi.comnih.govmdpi.comnih.gov For instance, simulations can reveal how different functional groups or processing conditions affect the final morphology of the assembled structures. nih.gov
Regarding charge transport, MD simulations can provide the atomic-level detail of molecular motions and intermolecular arrangements necessary for accurate charge transport models. In materials composed of triphenylene derivatives, charge hopping between adjacent molecules is the primary mechanism of conduction. The rate of this hopping is highly sensitive to the distance and relative orientation of the molecules, which fluctuate over time. By generating realistic ensembles of molecular configurations, MD simulations provide the input for quantum chemical calculations of electronic couplings between molecules. Computational studies on open-shell graphene fragments, which share structural similarities with polycyclic aromatic hydrocarbons, have shown that intermolecular electronic couplings are a key factor in determining charge transport efficiency. rsc.org
Density Functional Theory (DFT) Applications in Predicting Molecular and Material Behavior
Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry and materials science due to its favorable balance of accuracy and computational cost. digitellinc.com DFT is extensively applied to predict the molecular and material properties of organic molecules, including this compound and its relatives.
DFT calculations are used to determine a wide range of properties:
Geometric Structures: DFT can accurately predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule. For this compound, this would include the degree of twisting of the peripheral phenyl groups relative to the central triphenylene core.
Electronic Properties: DFT is commonly used to calculate HOMO and LUMO energies, electron affinities, and ionization potentials. mdpi.comsemanticscholar.org These values are crucial for understanding a material's potential in electronic devices like transistors and solar cells.
Optical Properties: By using time-dependent DFT (TD-DFT), it is possible to predict the electronic absorption and emission spectra of molecules. nih.gov This allows for a direct comparison with experimental UV-Vis and photoluminescence measurements and helps in understanding the nature of the electronic transitions. nih.gov
Vibrational Frequencies: DFT can compute the vibrational modes of a molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure of a synthesized compound.
The table below presents representative data from DFT calculations on related organic molecules, illustrating the type of information that can be obtained.
| Compound/System | Calculated Property | Value | Reference |
| Lapatinib | HOMO-LUMO Gap | 3.822 eV | digitellinc.com |
| Anastrozole | HOMO-LUMO Gap | 6.113 eV | digitellinc.com |
| Polythiophene (T6) | Work Function | -4.0 ± 0.1 eV | semanticscholar.org |
| Polythiophene (T6) | Valence Band Maximum | -4.9 ± 0.2 eV | semanticscholar.org |
This table is for illustrative purposes, showing the application of DFT to other organic molecules in the absence of specific data for this compound in the provided search results.
Multiscale Modeling Approaches for Organic Electronic Systems
A typical multiscale modeling workflow for an organic electronic material like this compound might involve:
Quantum Chemistry (Ångströms, femtoseconds): DFT and other quantum chemical methods are used to calculate the properties of individual molecules, such as their geometry, electronic structure, and reorganization energies associated with charge transfer.
Molecular Dynamics (Nanometers, nanoseconds): Classical MD simulations are then used to model the self-assembly of many molecules to predict the morphology of the bulk material or thin film. kit.edu This provides information about the packing, density, and structural disorder of the system.
Kinetic Monte Carlo (Micrometers, microseconds to seconds): The parameters obtained from the lower-scale simulations (electronic couplings, reorganization energies, and morphology) are used as inputs for Kinetic Monte Carlo (KMC) simulations. arizona.edu KMC can then model charge transport over larger length and time scales, allowing for the prediction of key performance metrics like charge carrier mobility. arizona.edu
This hierarchical approach allows for the rational design of new organic semiconductor materials. By understanding how changes in molecular structure affect macroscopic properties, researchers can computationally screen candidate molecules and identify those with the most promising characteristics for a given application before undertaking costly and time-consuming synthesis and device fabrication. kit.edu
Crystal Engineering of 2,3,6,7,10,11 Hexaphenyltriphenylene and Its Assemblies
Principles of Crystal Design and Intermolecular Interactions
The electron-rich triphenylene (B110318) core has a natural tendency to form columnar aggregates through π-π stacking. This is a characteristic feature of many discotic liquid crystals, which facilitates charge transport along the columns. researchgate.net However, the six phenyl substituents are sterically compelled to twist out of the plane of the central triphenylene core. This twisting can disrupt ideal co-facial π-π stacking, leading to more complex packing arrangements such as herringbone or other tilted motifs.
Furthermore, the numerous C-H bonds on the peripheral phenyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules (C-H···π interactions). These interactions, though weaker than conventional hydrogen bonds, play a crucial role in stabilizing the three-dimensional crystalline network and influencing the mutual orientation of the molecules.
Table 1: Potential Intermolecular Interactions in Crystalline 2,3,6,7,10,11-Hexaphenyltriphenylene
| Interaction Type | Description | Potential Influence on Crystal Structure |
| π-π Stacking | Attractive interaction between the aromatic triphenylene cores. | Promotes the formation of columnar structures, which can be advantageous for charge carrier mobility. |
| C-H···π Interactions | Weak hydrogen bonds between the C-H groups of phenyl rings and the π-systems of neighboring molecules. | Contributes to the overall stability and helps define the three-dimensional packing arrangement. |
| Van der Waals Forces | Non-specific attractive forces arising from temporary charge fluctuations. | A major contributor to the lattice energy due to the large molecular size. |
| Steric Hindrance | Repulsive forces between the bulky phenyl substituents. | Prevents perfectly planar stacking, leading to twisted or herringbone packing motifs. |
Control of Crystalline Architectures through Supramolecular Synthons
Supramolecular synthons are recognizable structural motifs within a crystal that are formed by specific and reliable intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors on this compound, the dominant synthons are based on the weaker but influential C-H···π and π-π interactions.
While these interactions are less directional and predictable than strong hydrogen bonds, their collective effect can guide the self-assembly process. The introduction of substituents onto the peripheral phenyl rings is a common strategy to modulate these interactions and thus control the crystalline architecture. For instance, adding electron-donating or electron-withdrawing groups can alter the electrostatic potential of the phenyl rings, thereby influencing the strength and geometry of C-H···π and π-π interactions. Although specific examples for this compound are not available, this approach has been successfully applied to other complex aromatic systems to achieve desired packing arrangements.
Polymorphism and its Implications for Material Performance
Polymorphism is the phenomenon where a compound can crystallize into multiple, distinct crystal structures. These different polymorphs can possess markedly different physical properties, such as melting point, solubility, color, and, importantly for functional materials, electronic properties.
Given the conformational flexibility of the twisted phenyl groups and the complex interplay of weak intermolecular forces, it is highly probable that this compound can form multiple polymorphs. The specific conditions of crystallization, including the solvent, temperature, and cooling rate, would likely determine which crystalline form is obtained.
The performance of this compound as a material would be intrinsically linked to its polymorphic form. A polymorph that allows for more significant π-π overlap between the triphenylene cores would be expected to exhibit superior charge transport properties. Conversely, the photoluminescent properties would also be highly dependent on the intermolecular arrangement, as close packing can lead to aggregation-induced emission shifts or quenching. Elucidating the potential polymorphic landscape of this compound requires experimental investigation.
Solid-State Reactivity and Phase Transitional Behaviors
The reactivity of a molecule in the solid state is highly dependent on the proximity and orientation of neighboring molecules in the crystal lattice. As a chemically stable polycyclic aromatic hydrocarbon, this compound is not expected to undergo solid-state reactions under typical conditions.
However, it is likely to exhibit interesting phase behavior upon changes in temperature. Many triphenylene derivatives are known to form liquid crystalline phases, specifically discotic phases, at elevated temperatures. researchgate.net It is plausible that this compound could transition from a crystalline solid to a discotic liquid crystal phase before finally melting into an isotropic liquid. In such a mesophase, the molecules would retain columnar order but the columns themselves would be able to flow, a property that can be exploited in the fabrication of thin-film electronic devices.
The thermal stability and phase transition temperatures of this compound could be characterized using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction (VT-XRD).
Future Research Directions and Emerging Paradigms
Exploration of Novel Derivatives for Enhanced Functionality
The core structure of HPTP is a scaffold ripe for chemical modification. Future research is heavily focused on the synthesis of novel derivatives where the six peripheral phenyl rings are functionalized with specific chemical groups. The goal of this synthetic effort is to precisely tune the molecule's electronic, optical, and self-assembly properties.
A prime example of this strategy is the design of a hexatopic pyridyl ligand of HPTP. In this derivative, each phenyl group is modified to include a pyridyl unit, a nitrogen-containing ring that can coordinate to metal ions. This functionalization transforms the otherwise inert hydrocarbon into a highly specific, multi-pronged ligand designed to engage in metal-coordination-driven self-assembly. The addition of these pyridyl groups fundamentally enhances the functionality of the HPTP core, enabling it to serve as a programmable component in the construction of complex supramolecular structures.
Future work in this area will likely involve the introduction of a wide array of other functional groups to the HPTP scaffold. These could include:
Electron-donating or withdrawing groups: To systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for applications in organic electronics.
Chiral moieties: To induce chirality in self-assembled structures for applications in sensing and asymmetric catalysis.
Polymerizable groups: To allow the HPTP core to be incorporated into larger, highly stable polymer networks for advanced materials.
The properties of these novel derivatives can be systematically studied to establish clear structure-property relationships, guiding the design of future molecules with tailored functions.
Integration into Advanced Supramolecular Architectures and Functional Devices
A significant frontier for HPTP research is its use as a building block for creating larger, highly ordered systems. The ability to design derivatives that can self-assemble into predictable patterns is a key goal of supramolecular chemistry.
Recent breakthroughs have shown that functionalized HPTP can be used to construct sophisticated supramolecular structures. For instance, the aforementioned hexatopic pyridyl derivative of HPTP has been successfully used to prepare hexagonal prismatic metallacages. youtube.com In this work, the HPTP-based ligand self-assembles with metal ions to form a well-defined, cage-like structure with a hollow internal cavity.
Future directions will likely involve integrating HPTP-based systems into functional electronic devices. The inherent charge-transport and light-emitting capabilities of large polycyclic aromatic hydrocarbons make them candidates for use in:
Organic Light-Emitting Diodes (OLEDs): Where HPTP derivatives could function as stable, efficient emitters or as host materials in the emissive layer.
Organic Field-Effect Transistors (OFETs): Where the tendency of disc-shaped molecules to form ordered columnar stacks could be exploited for efficient charge transport.
The table below summarizes the components and function of the HPTP-based metallacage system.
| Component | Type | Role | Function |
| HPTP Derivative | Host | Forms the structural framework of the metallacage. | Provides a protected, well-defined cavity and acts as an energy donor. |
| Metal Ions | Linker | Coordinates to the pyridyl groups to drive self-assembly. | Directs the formation of the prismatic cage architecture. |
| Emissive Dyes | Guest | Encapsulated within the metallacage. | Emits light upon excitation, with properties modulated by the host. |
| Assembled System | Host-Guest Complex | A functional supramolecular entity. | Achieves tunable emission, including white-light emission, through energy transfer. |
Advancements in Multiscale Modeling and Predictive Design
As the complexity of HPTP-based systems grows, computational modeling becomes an indispensable tool for predicting their behavior and guiding experimental efforts. Future research will increasingly rely on multiscale modeling techniques to bridge the gap between molecular structure and macroscopic function.
At the quantum mechanical level, Density Functional Theory (DFT) is used to predict the fundamental electronic properties of new HPTP derivatives before they are synthesized. These calculations can provide insights into:
HOMO/LUMO energy levels, which determine the electronic and optical properties.
Molecular geometry and orbital distributions.
The energetic favorability of different self-assembled configurations.
For larger systems, such as the interaction of a metallacage with a guest molecule or the packing of multiple HPTP molecules, molecular dynamics (MD) simulations are employed. These simulations can predict the dynamic behavior of molecules over time, revealing how they interact, assemble, and respond to external stimuli. In the context of the HPTP metallacages, modeling can help understand the binding affinity of different guests and the mechanism of energy transfer that leads to white-light emission. rsc.org
The ultimate goal is to develop a predictive design paradigm where computational tools can accurately screen libraries of virtual HPTP derivatives for desired properties, allowing researchers to prioritize the synthesis of only the most promising candidates for a given application.
Interdisciplinary Research Frontiers in Functional Materials
The future of 2,3,6,7,10,11-Hexaphenyltriphenylene research lies at the intersection of chemistry, physics, materials science, and engineering. The unique properties of this molecular platform enable its exploration in a variety of interdisciplinary fields.
One of the most promising frontiers is in photonics and advanced optical materials . The development of HPTP-based host-guest systems that can generate white light is a clear example of this. youtube.com This research combines the principles of organic synthesis, supramolecular self-assembly, and photophysics to create a material with a technologically valuable function. Such materials could find applications in low-energy solid-state lighting, full-color displays, and chemical sensors where a change in emission color signals the presence of a target analyte.
Other emerging interdisciplinary areas include:
Porous Materials: Using HPTP as a building block for Covalent Organic Frameworks (COFs) or porous polymers for gas storage and separation.
Molecular Electronics: Investigating the charge transport properties of single HPTP molecules or self-assembled monolayers for use in nanoscale circuits.
Theranostics: Designing functionalized HPTP-based nanoparticles that combine therapeutic action and diagnostic imaging, for example, in photodynamic therapy where a material generates reactive oxygen species upon light irradiation. nih.gov
These frontiers require collaborative efforts from experts across different scientific disciplines to fully realize the potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,6,7,10,11-Hexaphenyltriphenylene, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl groups onto a triphenylene core. For analogous triphenylene derivatives (e.g., hexamethoxy or hexahydroxy variants), methods like demethylation using BBr₃ in dichloromethane or acidic cleavage of ketal moieties are employed . Key factors affecting yield include reaction temperature, stoichiometry of aryl halide reactants, and catalyst loading. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like chinoide derivatives .
Q. What structural features of this compound contribute to its electronic properties?
- Methodological Answer : The planar, disc-shaped aromatic core with D₃h symmetry enables π-π stacking, enhancing charge-carrier mobility in organic electronics. The six phenyl substituents introduce steric effects that modulate solubility and intermolecular interactions, while the extended conjugation system stabilizes redox states, as observed in electrochemical studies . Computational modeling (e.g., DFT) can further elucidate HOMO-LUMO gaps and charge distribution .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and symmetry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 684.86 for C₅₄H₃₆) .
- X-ray diffraction (XRD) : Resolves crystal packing and π-stacking distances .
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition temperatures (>300°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported conductivity values for this compound-based materials?
- Methodological Answer : Variations in conductivity (e.g., 2–40 S·cm⁻¹ in MOFs) arise from differences in crystallinity, doping, and measurement techniques (van der Pauw vs. two-probe methods) . Standardizing sample preparation (e.g., pelletizing vs. thin-film deposition) and controlling environmental conditions (humidity, temperature) during electrical measurements are critical. Cross-validation with spectroscopic methods (UV-vis, EPR) can correlate electronic transitions with conductivity .
Q. What strategies optimize the integration of this compound into metal-organic frameworks (MOFs) for enhanced semiconducting properties?
- Methodological Answer : Analogous to Ni₃(HITP)₂ MOFs (using hexaiminotriphenylene), hexaphenyl derivatives can coordinate with transition metals (e.g., Ni²⁺) under aerobic aqueous conditions to form 2D frameworks . Optimizing ligand-to-metal ratios and reaction pH ensures proper coordination geometry. Post-synthetic annealing improves crystallinity and charge transport. Characterization via XRD and conductivity mapping validates framework integrity .
Q. What mechanisms underlie the electrochemical activity of this compound in energy storage applications?
- Methodological Answer : The compound exhibits multi-redox states due to its extended aromatic system. Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reversible oxidation/reduction peaks, while spectroelectrochemistry (UV-vis-NIR) tracks charge-transfer transitions . Stability of these redox states is assessed via chronoamperometry, with degradation pathways (e.g., over-oxidation) mitigated by electrolyte optimization .
Q. How does thermal stability impact the application of this compound in high-temperature environments?
- Methodological Answer : TGA data show decomposition above 300°C, making it suitable for devices operating below this threshold . For elevated temperatures, encapsulation in inert matrices (e.g., SiO₂) or covalent functionalization with thermally stable groups (e.g., fluorinated aryl) enhances stability. Accelerated aging studies under controlled atmospheres (N₂ vs. O₂) quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
